

An In-depth Technical Guide to Acetobromo-alpha-D-glucuronic acid methyl ester

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Compound of Interest

Compound Name: *Acetobromo-alpha-D-glucuronic acid methyl ester*

Cat. No.: *B151256*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of **Acetobromo-alpha-D-glucuronic acid methyl ester**, a key intermediate in pharmaceutical research and development.

Chemical Structure and Identifiers

Acetobromo-alpha-D-glucuronic acid methyl ester, with the CAS number 21085-72-3, is a protected form of D-glucuronic acid.[1][2][3] Its structure features a pyranose ring with acetyl protecting groups, a methyl ester at the C-6 carboxyl group, and a bromine atom at the anomeric carbon (C-1).[4] This anomeric bromide makes the molecule a highly effective glycosyl donor for forming β -linked glucuronides.[4][5] The alpha configuration refers to the stereochemistry at the anomeric carbon.

The detailed chemical identifiers for this compound are summarized in the table below.

Identifier	Value
IUPAC Name	methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-bromooxane-2-carboxylate[1][6][7]
Molecular Formula	C ₁₃ H ₁₇ BrO ₉ [1][2]
Molecular Weight	397.17 g/mol [1][2]
CAS Number	21085-72-3[1][2]
EC Number	244-203-4
SMILES	<chem>CC(=O)O[C@H]1--INVALID-LINK--C(Br)C(=O)OC">C@@HOC(=O)C[1]</chem>
InChI Key	GWTNLHGTLIBHHZ-SVNGYHJRSA-N[1]
Synonyms	Methyl acetobromo- α -D-glucuronate, Methyl 2,3,4-Tri-O-acetyl- α -D-glucopyranosyluronate Bromide[2][8]

Physicochemical Properties

The physical and chemical properties of **Acetobromo-alpha-D-glucuronic acid methyl ester** are crucial for its handling, storage, and application in synthesis.

Property	Value
Appearance	White to off-white crystalline powder or solid[7][9][10]
Melting Point	80-110 °C[11]
Optical Activity	[α]/D +188 to +198° (c=1% in ethyl acetate)[11]
Solubility	Soluble in ethyl acetate (50 mg/mL), acetonitrile (slightly), and chloroform (slightly)[6][11]
Storage	-20°C, stored under nitrogen[9][12]
Purity	≥93% (GC), ≥98% (HPLC)[9][12]

Synthesis and Experimental Protocols

Acetobromo- α -D-glucuronic acid methyl ester can be synthesized from D-glucuronolactone in a three-step process.[\[13\]](#)

Experimental Protocol:

Step 1: Synthesis of D-glucuronic acid methyl ester

- Dissolve D-glucuronolactone (17.6 g, 0.1 mol) in 200 ml of methanol.[\[13\]](#)
- Cool the solution to 0°C.[\[13\]](#)
- Add NaOH (100 mg) and stir the mixture for 2 hours.[\[13\]](#)
- Concentrate the reaction mixture to dryness under reduced pressure to yield methyl D-glucuronate as a white solid (20.8 g, 100% yield).[\[13\]](#)

Step 2: Synthesis of methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid

- Dissolve the methyl D-glucuronate (20.8g, 0.1mol) from the previous step in pyridine (45 ml).[\[13\]](#)
- Cool the solution to below 5°C.[\[13\]](#)
- Add acetic anhydride (54 mL, 0.6 mol) dropwise, maintaining the temperature below 10°C.[\[13\]](#)
- Stir the reaction mixture at room temperature for 3 hours.[\[13\]](#)
- Concentrate the mixture to dryness and dissolve the residue in 300 mL of dichloromethane.[\[13\]](#)
- Wash the organic phase three times with water, dry over anhydrous sodium sulfate, and filter.[\[13\]](#)
- Concentrate the filtrate to dryness and add 100 mL of methanol to precipitate the product as a solid.[\[13\]](#)

Step 3: Synthesis of **Acetobromo-alpha-D-glucuronic acid methyl ester**

- The resulting methyl 1,2,3,4-tetra-O-acetyl-D-glucuronic acid is then brominated to yield the final product.[\[13\]](#) (Note: While the source mentions bromination as the final step, it does not provide the specific reagents and conditions for this transformation.)

Applications in Drug Development and Research

Acetobromo-alpha-D-glucuronic acid methyl ester is a crucial glycosyl donor in the synthesis of glucuronides, which are important in drug metabolism and the development of prodrugs.[\[5\]](#) Its reactive glycosyl bromide functionality makes it an excellent choice for glycosylation reactions.[\[5\]](#)

Key applications include:

- Prodrug Synthesis:** It is used to create water-soluble glucuronide derivatives of potent drugs, such as camptothecin for cancer therapy and tofacitinib for inflammatory diseases.[\[5\]](#)[\[13\]](#)[\[14\]](#) This strategy can enhance drug delivery to specific sites, such as the gastrointestinal tract, where enzymes like β -glucuronidase can cleave the glucuronide, releasing the active drug and minimizing systemic exposure.[\[5\]](#)[\[13\]](#)[\[14\]](#)
- Cardiovascular Drugs:** The compound is used to synthesize HMR1098-S-glucuronide methyl ester, a K-ATP-blocking agent being investigated for the prevention of sudden cardiac death.[\[14\]](#)[\[15\]](#)
- Fluorescent Probes:** It serves as a starting material for preparing fluorogenic probes for enzymes like human heparanase.[\[6\]](#)[\[13\]](#)

Visualizations

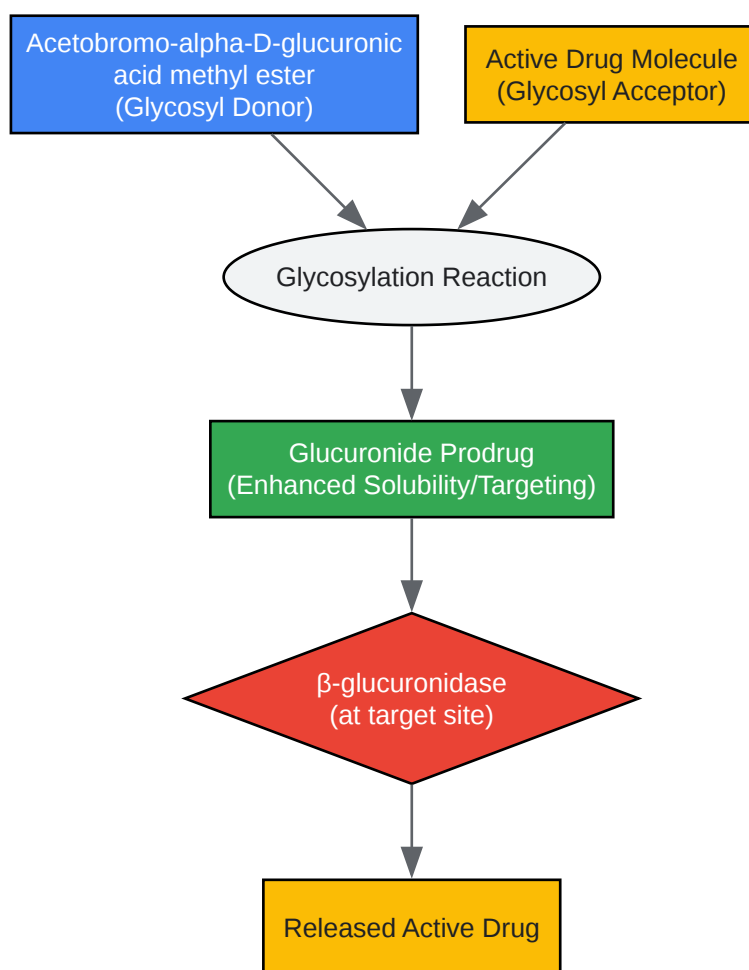
The following diagrams illustrate the chemical structure, synthesis workflow, and a key logical relationship involving **Acetobromo-alpha-D-glucuronic acid methyl ester**.

Caption: 2D structure of **Acetobromo-alpha-D-glucuronic acid methyl ester**.



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Caption: Synthesis workflow for the target compound.



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Caption: Role as a glycosyl donor in prodrug formation.

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